7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone structure. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone structure is then formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another arylpiperazine-based compound with similar receptor affinity.
Naftopidil: Shares structural similarities and targets alpha1-adrenergic receptors.
Urapidil: Also an alpha1-adrenergic receptor antagonist with comparable pharmacological properties.
Uniqueness
7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and chromenone structure contribute to its high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .
Properties
IUPAC Name |
7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-32-23-9-7-22(8-10-23)30-15-13-29(14-16-30)17-18-33-24-11-12-25-27(19-24)34-20-26(28(25)31)21-5-3-2-4-6-21/h2-12,19-20H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZXGQBABAFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.